tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride
Description
Chemical Name: O-tert-Butyl-D-threonine methyl ester hydrochloride CAS No.: 115141-43-0 Molecular Formula: C₉H₁₉NO₃·HCl Molecular Weight: 225.7 g/mol Structure: Features a D-threonine backbone with a methyl ester at the carboxyl group, a tert-butyl ether protecting the hydroxyl group, and a hydrochloride salt at the amino group. Applications: Used as a chiral building block in peptide synthesis and pharmaceutical intermediates due to its stereochemical purity and enhanced stability from tert-butyl protection .
Properties
Molecular Formula |
C12H26ClNO3 |
|---|---|
Molecular Weight |
267.79 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
InChI |
InChI=1S/C12H25NO3.ClH/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;/h8-9H,13H2,1-7H3;1H/t8-,9+;/m0./s1 |
InChI Key |
OCOUBFTWQQJBIH-OULXEKPRSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Procedure
Reaction Setup :
Workup :
Key Data
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄/SiO₂ |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Time | 4–5 days |
| Yield | 85–90% |
Advantages :
- Eliminates protection-deprotection cycles for the amino group.
- Scalable to industrial quantities with minimal side products.
Limitations :
- Prolonged reaction times (≥72 hours).
- Requires careful handling of gaseous isobutylene.
Solid Acid-Catalyzed Stepwise tert-Butylation
CN110790673A introduces a ZSM-5 zeolite-supported silicotungstic acid catalyst for enhanced regioselectivity. This method addresses the low reactivity of tert-butyl methyl ether (TBME) in carboxyl group protection:
Procedure
First tert-Butylation (Hydroxyl Group) :
Second tert-Butylation (Carboxyl Group) :
Purification :
Key Data
| Parameter | Value |
|---|---|
| Catalyst | ZSM-5/H₄SiW₁₂O₄₀ |
| Solvent | THF/DMSO |
| Temperature (Step 1) | 30–50°C |
| Temperature (Step 2) | 50–70°C |
| Yield | 92–95% |
Advantages :
- Higher selectivity for carboxyl group protection.
- Reusable catalyst with <5% activity loss over five cycles.
Limitations :
- Requires precise temperature control during stepwise additions.
Multi-Step Protection Using Benzyl Chloroformate
CN106631900A outlines a seven-step sequence for a related Fmoc-protected derivative, adaptable to the target compound:
Procedure
Methyl Ester Formation :
- D-threonine reacts with thionyl chloride to form D-threonine methyl ester hydrochloride.
Z-Protection :
- The methyl ester is treated with benzyl chloroformate under basic conditions.
tert-Butylation :
- Isobutylene is introduced in dichloromethane with concentrated H₂SO₄.
Hydrogenolysis and Salt Formation :
Key Data
| Parameter | Value |
|---|---|
| Overall Yield | 65–70% |
| Critical Step | Sodium borohydride reduction (≤0°C) |
Advantages :
- Compatible with acid-sensitive substrates.
Limitations :
- Labor-intensive with multiple purification steps.
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Acid-Catalyzed | 85–90 | 98 | Industrial |
| Solid Acid-Catalyzed | 92–95 | 99 | Pilot Plant |
| Multi-Step Protection | 65–70 | 97 | Laboratory |
Environmental Impact
- Direct Acid-Catalyzed : Generates bicarbonate waste during neutralization.
- Solid Acid-Catalyzed : Eco-friendly due to catalyst reusability and aqueous workups.
Stereochemical Control and Impurity Profiling
The D-configuration is preserved using chiral catalysts like ZSM-5/H₄SiW₁₂O₄₀, which minimizes racemization. Impurities predominantly arise from:
- Over-alkylation : Addressed by stepwise tert-butylation.
- Residual Solvents : Dichloromethane levels are controlled to <600 ppm per ICH guidelines.
Industrial-Scale Considerations
For large batches (>100 kg), the direct acid-catalyzed method is preferred due to:
- Lower Catalyst Costs : H₂SO₄/SiO₂ vs. ZSM-5/H₄SiW₁₂O₄₀.
- Simpler Workup : No need for fractional distillation.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide (TBHP) as an oxidant.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tert-butyl groups can be substituted under specific conditions, such as treatment with strong acids or bases.
Common Reagents and Conditions:
Oxidation: TBHP, copper catalysts, manganese catalysts.
Reduction: LiAlH4, NaBH4.
Substitution: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride is in peptide synthesis . This compound serves as a crucial building block for creating peptides, which are essential in developing therapeutic agents. Its structure allows for the incorporation of D-threonine into peptide chains, enhancing the stability and efficacy of the resulting compounds .
Chiral Auxiliary in Asymmetric Synthesis
The compound acts as a chiral auxiliary , facilitating asymmetric synthesis processes. In organic chemistry, chiral auxiliaries are vital for producing enantiomerically pure compounds, which are critical in drug development due to the differing biological activities of enantiomers. The use of this compound helps chemists achieve high selectivity in synthesizing desired enantiomers .
Biochemical Research
In biochemical studies, this compound is employed to investigate protein interactions and enzyme activities . By providing a stable and reactive environment, it aids researchers in understanding complex biological processes and identifying potential drug targets. Its role in enzyme assays is particularly noteworthy, as it helps elucidate mechanisms of action for various proteins .
Drug Formulation
The formulation of new drugs is another significant application area for this compound. It enhances the solubility and stability of active pharmaceutical ingredients (APIs), which can lead to improved therapeutic outcomes. By optimizing these properties, researchers can develop more effective treatments with better bioavailability .
Analytical Chemistry
In analytical chemistry, this compound is utilized to detect and quantify amino acids and related compounds. Its application supports quality control measures across various industries, ensuring that products meet required specifications and standards .
Potential Therapeutic Applications
Recent studies have suggested that derivatives of this compound may possess therapeutic properties beyond their traditional uses. For instance, research into related compounds has indicated potential anti-inflammatory effects and neuroprotective capabilities, highlighting the need for further exploration into their medicinal benefits .
Table 1: Summary of Applications and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride involves its role as a protected amino acid in peptide synthesis. The tert-butyl groups provide steric hindrance, preventing unwanted side reactions and allowing for selective deprotection under mild conditions. This selective deprotection is often catalyzed by acids or bases, leading to the formation of the desired peptide or functionalized product .
Comparison with Similar Compounds
O-tert-Butyl-L-threonine Methyl Ester Hydrochloride
- CAS No.: Not explicitly listed (enantiomer of the D-form).
- Molecular Formula: C₉H₁₉NO₃·HCl
- Molecular Weight : 225.71 g/mol
- Key Differences :
Tert-Butyl O-Tert-Butyl-L-Threoninate
O-tert-Butylhydroxylamine Hydrochloride
- CAS No.: 39684-28-1
- Molecular Formula: C₄H₁₂ClNO
- Molecular Weight : 125.60 g/mol
- Key Differences: Functional Group: Hydroxylamine instead of an amino acid backbone, enabling use as a nucleophile in crosslinking or nitroxide formation. Applications: Primarily in organic synthesis rather than peptide chemistry .
(R)-tert-Butyl 2-(Methylamino)propanoate Hydrochloride
- CAS No.: 1314999-27-3
- Molecular Formula: C₈H₁₈ClNO₂
- Molecular Weight : 195.69 g/mol
- Key Differences: Functional Group: Methylamino group instead of hydroxyl, altering reactivity in amidation or alkylation reactions. Protection Strategy: tert-Butyl ester protects the carboxyl group, a common strategy in carboxylic acid chemistry .
Data Table: Comparative Analysis
| Parameter | tert-Butyl O-(tert-butyl)-D-threoninate HCl | O-tert-Butyl-L-threonine Methyl Ester HCl | Tert-Butyl O-Tert-Butyl-L-Threoninate | O-tert-Butylhydroxylamine HCl | (R)-tert-Butyl 2-(Methylamino)propanoate HCl |
|---|---|---|---|---|---|
| CAS No. | 115141-43-0 | Not Specified | 5854-78-4 | 39684-28-1 | 1314999-27-3 |
| Molecular Weight (g/mol) | 225.7 | 225.71 | 231.33 | 125.60 | 195.69 |
| Salt Form | Hydrochloride | Hydrochloride | None | Hydrochloride | Hydrochloride |
| Key Functional Groups | Methyl ester, tert-butyl ether, amino HCl | Methyl ester, tert-butyl ether, amino HCl | tert-Butyl ester, tert-butyl ether | tert-Butyl ether, hydroxylamine | tert-Butyl ester, methylamino |
| Stereochemistry | D-threonine (2R,3S) | L-threonine (2S,3R) | L-threonine (2S,3R) | None | R-configuration |
| XLogP3 (Hydrophobicity) | ~1.2 (estimated) | ~1.2 (estimated) | 1.5 | 0.8 | 0.9 |
| Primary Applications | Peptide synthesis, pharmaceuticals | Peptide research | Organic intermediates | Crosslinking agent | Carboxylic acid protection |
Research Findings and Key Differences
Stereochemical Impact
Functional Group Reactivity
- Hydroxylamine vs. Amino Groups: O-tert-Butylhydroxylamine HCl’s hydroxylamine moiety enables nucleophilic attacks, unlike the amino group in threonine derivatives, which participates in amide bond formation .
Biological Activity
tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride, commonly referred to as H-Thr(tBu)-OtBu, is a threonine derivative with potential applications in medicinal chemistry and biochemistry. The compound's unique structure, characterized by the presence of tert-butyl groups, influences its biological activity and interaction with various biological systems. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data.
- Molecular Formula : C₁₂H₂₅NO₃
- Molecular Weight : 231.332 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 296.1 ± 20.0 °C at 760 mmHg
- Flash Point : 79.3 ± 18.1 °C
These properties suggest a stable compound with potential for various chemical reactions and biological interactions.
The biological activity of this compound is primarily attributed to its role as a substrate or inhibitor in enzymatic processes. Notably, it has been identified as a key component in the development of antiviral agents targeting the main protease (MPro) of coronaviruses. Research indicates that the presence of the O-tert-butyl-threonine moiety enhances cellular uptake and antiviral potency in cellular models.
Key Findings:
- Antiviral Activity : The compound exhibits significant inhibitory effects on MPro in both in vitro and in cellulo assays, demonstrating a higher potency due to its structural features .
- Enzyme Inhibition : The tert-butyl groups provide steric hindrance that can enhance binding affinity to target enzymes, leading to effective inhibition .
Case Studies
-
Antiviral Efficacy Against SARS-CoV-2 :
A study focused on the synthesis of peptidyl aldehyde inhibitors containing O-tert-butyl-threonine at the P3 site showed promising results against SARS-CoV-2 MPro. The inhibitors demonstrated high cellular potency, significantly inhibiting viral replication in cultured cells . -
Impact on Cellular Mechanisms :
Research highlighted that compounds similar to this compound affect various cellular pathways by modulating enzyme activities involved in lipid metabolism and inflammation .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic methodologies are recommended for preparing tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride, and how can intermediates be optimized?
Answer:
The synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl carbamate (Boc) groups are often introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF) . To minimize side reactions (e.g., racemization or over-alkylation), maintain strict temperature control (0–5°C during activation steps) and use anhydrous solvents. Intermediate purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted reagents . Evidence from Boc-protected amino acid derivatives suggests that monitoring reaction progress with TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) or LC-MS ([M+H]+ peaks) is critical .
Basic: How should researchers characterize the stereochemical integrity of this compound?
Answer:
Use a combination of chiral HPLC and optical rotation measurements. For chiral HPLC, a CHIRALPAK® IA column with a mobile phase of hexane/isopropanol (90:10 v/v) can resolve enantiomers, with retention times compared to authentic D- and L-threonine standards . Optical rotation ([α]D²⁵) should align with literature values for D-configuration derivatives (e.g., −15° to −25° in methanol) . NMR (¹H, ¹³C) can confirm tert-butyl group integration (e.g., 1.2–1.4 ppm for nine protons across two tert-butyl moieties) .
Advanced: How does the tert-butyl protecting group influence the compound’s stability under acidic or basic conditions in peptide synthesis?
Answer:
The tert-butyl group provides steric hindrance, enhancing resistance to nucleophilic attack and base-mediated hydrolysis. However, it is labile under strong acids (e.g., TFA/HCl in DCM), enabling selective deprotection . Stability studies show that in aqueous pH 7–9 buffers at 25°C, <5% degradation occurs over 24 hours, but exposure to 1M NaOH results in >90% cleavage within 2 hours . For peptide couplings, use mild bases (e.g., DIPEA) to avoid premature deprotection.
Advanced: What analytical techniques are most effective for quantifying trace impurities (e.g., diastereomers or hydrolyzed byproducts) in this compound?
Answer:
High-resolution LC-MS (ESI+) with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) can detect impurities at ≤0.1% levels. For diastereomers, employ a polar-embedded column (e.g., Waters Atlantis T3) with a low-temperature (−10°C) mobile phase to enhance separation . Quantitative ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) is also validated for purity assessment, with <2% uncertainty .
Basic: What are the recommended storage conditions to ensure long-term stability?
Answer:
Store at 0–6°C in airtight, desiccated containers to prevent hydrolysis of the tert-butyl ether or ester groups . Under these conditions, stability exceeds 12 months (HPLC purity >98%). For prolonged storage (>1 year), lyophilization and storage under argon at −20°C is advised .
Advanced: How does the stereochemistry of D-threonine impact the compound’s utility in asymmetric catalysis or bioactive peptide design?
Answer:
The D-configuration confers resistance to proteolytic degradation, making it valuable in peptidomimetics (e.g., protease inhibitors) . In catalysis, the bulky tert-butyl groups create chiral environments that enhance enantioselectivity in organocatalytic reactions. For example, derivatives of this compound have been used to achieve >90% ee in aldol reactions when paired with thiourea catalysts .
Basic: What solvents and reaction conditions are optimal for recrystallization to achieve high purity?
Answer:
Recrystallize from a 2:1 mixture of ethyl acetate and hexane at −20°C, yielding needle-like crystals with >99% purity (by HPLC) . Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis. For large-scale purification, use anti-solvent precipitation by adding cold diethyl ether to a concentrated DCM solution .
Advanced: Can this compound serve as a precursor for novel PROTACs or bifunctional molecules?
Answer:
Yes, its tert-butyl groups allow orthogonal deprotection for sequential conjugation. For example, the Boc group can be removed with TFA to expose an amine for EDC/HOBt-mediated coupling to a targeting ligand, while the tert-butyl ether remains intact . Recent studies demonstrate its use in synthesizing kinase-targeting PROTACs with sub-micromolar DC₅₀ values .
Methodological Notes
- Stereochemical Analysis: Always cross-validate chiral HPLC with optical rotation to confirm configuration .
- Impurity Profiling: Use orthogonal methods (LC-MS, NMR) to avoid false positives .
- Scale-Up: For reactions >10 mmol, replace THF with 2-MeTHF to improve sustainability and reduce solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
